(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule, featuring a combination of a pyridine ring substituted with bromine, a piperidine ring, and a pyrazole ring, all connected through methanone linkage. This unique structure indicates potential reactivity and application across various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Start with 3-bromopyridine. It undergoes nucleophilic substitution with piperidin-1-ylmethanol to form (3-bromopyridin-2-yl)oxy)piperidin-1-yl) methanol.
Step 2: The hydroxyl group is then activated, possibly through the formation of a sulfonate ester, followed by substitution with (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone to yield the final product.
Industrial Production Methods: Large-scale production of this compound would involve optimizing the reaction conditions like temperature, solvent choice, and catalyst use, to increase yield and purity. Methods like continuous flow reactors could be employed for efficient production.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation, especially at the piperidine ring, forming various oxidized products.
Reduction: The ketone group in methanone can be reduced to an alcohol group.
Substitution: Various substitutions can occur at the bromine site on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Uses reagents like KMnO₄ or H₂O₂ under controlled conditions.
Reduction: Reagents like NaBH₄ or LiAlH₄ are commonly used.
Substitution: Common conditions include the use of bases like NaOH or catalysts like Pd/C in hydrogenation reactions.
Major Products Formed:
Oxidized forms of the compound.
Reduced derivatives, such as alcohols or hydrides.
Substituted derivatives where bromine is replaced with other functional groups.
Scientific Research Applications
This compound’s unique structure makes it valuable in several research areas:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interaction with biological targets, particularly enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, possibly as an inhibitor or modulator of specific biochemical pathways.
Industry: Its derivatives might be useful in creating advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. Its structure suggests it could fit into active sites of enzymes or receptors, inhibiting or modifying their activity. The piperidine and pyrazole rings can provide specific binding interactions through hydrogen bonding, hydrophobic effects, or π-π stacking with aromatic amino acids in proteins.
Comparison with Similar Compounds
(3-bromopyridin-2-yl)oxy)piperidin-1-yl)acetone.
(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-3-yl)methanone.
Uniqueness: Compared to its analogs, the target compound’s particular substitution pattern provides it with distinctive physical and chemical properties, possibly enhancing its stability, reactivity, and interaction with biological targets. This makes it a compound of interest for further exploration in various fields.
This should cover a comprehensive overview of the compound . Does it help?
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2/c1-25-19(14-18(24-25)15-6-3-2-4-7-15)21(27)26-12-9-16(10-13-26)28-20-17(22)8-5-11-23-20/h2-8,11,14,16H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKQABMNSSTUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.